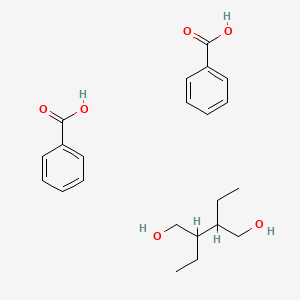

Benzoic acid;2,3-diethylbutane-1,4-diol

Description

Benzoic acid;2,3-diethylbutane-1,4-diol is a hybrid compound combining benzoic acid, a widely used aromatic carboxylic acid, with 2,3-diethylbutane-1,4-diol, a branched diol. Benzoic acid (C₆H₅COOH) is renowned for its antimicrobial properties and applications in food preservation, pharmaceuticals (e.g., aspirin), and agrochemicals . The diol component, 2,3-diethylbutane-1,4-diol, features ethyl groups at the second and third carbons of a butane chain, enhancing lipophilicity compared to unsubstituted butane-1,4-diol. This structural modification likely influences solubility, reactivity, and biological interactions .

Properties

CAS No. |

583034-95-1 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

benzoic acid;2,3-diethylbutane-1,4-diol |

InChI |

InChI=1S/C8H18O2.2C7H6O2/c1-3-7(5-9)8(4-2)6-10;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9) |

InChI Key |

ZZMHQIDDFBKLSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C(CC)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification via Benzoyl Chloride

- Step 1: Preparation of benzoyl chloride by refluxing benzoic acid with thionyl chloride (SOCl2) under anhydrous conditions.

- Step 2: Reaction of benzoyl chloride with 2,3-diethylbutane-1,4-diol in an inert solvent such as dry benzene or dichloromethane.

- Step 3: Use of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed during the reaction.

- Step 4: Purification by washing, drying, and recrystallization.

This method typically yields high purity dibenzoate esters and is favored for its efficiency and cleaner reaction profile.

Direct Acid-Catalyzed Esterification

- Step 1: Mixing 2,3-diethylbutane-1,4-diol with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Step 2: Heating under reflux with removal of water (e.g., using a Dean-Stark apparatus) to shift equilibrium toward ester formation.

- Step 3: Workup involves neutralization, extraction, and purification by recrystallization.

This classical method is straightforward but may require longer reaction times and careful control of conditions to avoid side reactions.

Coupling Agent-Mediated Esterification

- Step 1: Activation of benzoic acid with DCC or EDC in an aprotic solvent like dichloromethane.

- Step 2: Addition of 2,3-diethylbutane-1,4-diol to the activated intermediate.

- Step 3: Stirring at room temperature or mild heating until completion.

- Step 4: Filtration to remove urea byproducts and purification of the ester product.

This method is advantageous for sensitive substrates and allows esterification under mild conditions, minimizing side reactions.

Data Table: Summary of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Benzoyl Chloride Esterification | Benzoic acid + SOCl2 → benzoyl chloride; then + diol, base, dry solvent | High purity, efficient reaction | Requires handling of corrosive reagents | 70-85 |

| Direct Acid-Catalyzed Esterification | Benzoic acid + diol, acid catalyst, reflux, water removal | Simple setup, inexpensive reagents | Longer reaction time, equilibrium limitations | 50-70 |

| Coupling Agent-Mediated Esterification | Benzoic acid + DCC/EDC + diol, mild conditions | Mild conditions, good for sensitive substrates | Cost of coupling agents, byproduct removal | 65-80 |

Research Findings and Analytical Notes

- The combination of aromatic benzoic acid and branched aliphatic diol in benzoic acid;2,3-diethylbutane-1,4-diol imparts unique solubility and reactivity properties, making the esterification process sensitive to reaction conditions.

- The use of benzoyl chloride intermediates is well-documented for related benzoate esters, providing a reliable route with good yields and purity.

- Direct esterification requires careful removal of water to drive the reaction forward, often necessitating specialized apparatus.

- Coupling agents like DCC are effective but introduce urea byproducts that must be removed to avoid contamination.

- Analytical techniques such as IR spectroscopy confirm ester formation by the appearance of characteristic carbonyl (C=O) stretching bands around 1735 cm⁻¹ and disappearance of hydroxyl (-OH) bands from the diol.

- Purification typically involves recrystallization from solvents like glacial acetic acid or ethyl acetate to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,3-diethylbutane-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in 2,3-diethylbutane-1,4-diol can be oxidized to form carbonyl compounds.

Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

Substitution: The aromatic ring in benzoic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxidation of the hydroxyl groups can lead to the formation of diketones.

Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol.

Substitution: Substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2,3-diethylbutane-1,4-diol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;2,3-diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups in 2,3-diethylbutane-1,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

a) Benzoic Acid Esters (e.g., Methyl Benzoate)

- Structure : Benzoic acid esterified with alcohols (e.g., methyl, ethyl).

- Properties : Increased lipophilicity vs. benzoic acid, improving membrane permeability.

- Applications : Fragrances, solvents, and intermediates in drug synthesis.

- Contrast : Unlike the hybrid compound, esters lack diol moieties, reducing hydrogen-bonding capacity and altering solubility profiles .

b) Amino-Substituted Benzoic Acids (e.g., 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxybenzoic Acid)

- Structure: Benzoic acid derivatives with amino and hydroxyl substituents.

- Properties : Enhanced biological activity (e.g., antimicrobial, anti-inflammatory) due to electron-donating groups.

- Toxicity : QSTR models predict LD₅₀ values based on connectivity indices (0JA, 1JA), which correlate with substituent effects .

Butane-1,4-Diol Derivatives

a) Unsubstituted Butane-1,4-Diol

- Structure : HO(CH₂)₄OH.

- Properties : High polarity, water-soluble, used in polymer synthesis (e.g., polyesters).

- Biological Activity : Precursor to γ-butyrolactone (GBL), a psychoactive compound .

b) Alkyl-Substituted Butane Diols (e.g., 2-Methyl-3-Propylbutane-1,4-Diol)

- Structure : Branched diols isolated from Alstonia boonei.

- Properties : Enhanced membrane interaction due to alkyl chains; used in bioactive lactone synthesis.

- Applications : Antimicrobial and anti-inflammatory agents.

- Contrast : The diethyl groups in the target compound may further stabilize hydrophobic interactions, improving drug delivery efficiency .

Physicochemical and Functional Comparisons

Extraction Efficiency

- Benzoic Acid : Rapid extraction (>98% in <5 minutes) via emulsion liquid membranes due to high distribution coefficients (m = 15–20) .

- Hybrid Compound : The diol component may reduce extraction rates by increasing molecular weight and altering phase partitioning. However, ethyl groups could enhance membrane phase solubility, partially offsetting this effect .

Antioxidant Activity

- Benzoic Acid Derivatives : Lower antioxidant activity vs. cinnamic acid derivatives (e.g., ferulic acid) due to lack of conjugated double bonds for radical stabilization .

- Hybrid Compound : The diol’s hydroxyl groups may confer additional antioxidant capacity, though steric effects from ethyl groups could limit efficacy .

Toxicity Profile

- Benzoic Acid : LD₅₀ in mice (oral) ranges from 1,700–2,500 mg/kg, with toxicity influenced by substituents (e.g., electron-withdrawing groups increase toxicity) .

- 2,3-Diethylbutane-1,4-Diol: Limited data, but alkyl-substituted diols generally exhibit lower acute toxicity than aromatic analogs. QSTR models suggest cross-factor JB (0JA × 1JA) could predict hybrid compound toxicity .

Data Tables

Table 1: Key Properties of Benzoic Acid and Analogous Compounds

*Estimated via computational models.

Biological Activity

Benzoic acid; 2,3-diethylbutane-1,4-diol (CAS No. 583034-95-1) is an organic compound that combines the properties of benzoic acid with a diol structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for benzoic acid; 2,3-diethylbutane-1,4-diol is , with a molecular weight of approximately 390.47 g/mol. The structure consists of a benzoic acid moiety attached to a diol derived from 2,3-diethylbutane.

| Property | Value |

|---|---|

| CAS Number | 583034-95-1 |

| Molecular Formula | C22H30O6 |

| Molecular Weight | 390.47 g/mol |

| LogP | 3.793 |

| PSA (Polar Surface Area) | 115.06 Ų |

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activities. A study highlighted that benzoic acid derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Benzoic acid derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in immune cells. The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of benzoic acid; 2,3-diethylbutane-1,4-diol against a panel of pathogens. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.

In Vivo Anti-inflammatory Study

In an animal model of inflammation, administration of benzoic acid; 2,3-diethylbutane-1,4-diol significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with this compound compared to controls .

The biological activity of benzoic acid; 2,3-diethylbutane-1,4-diol is primarily linked to its ability to modulate cellular pathways involved in inflammation and microbial resistance. The presence of the benzoic acid moiety enhances its interaction with biological membranes, while the diol component may facilitate hydrogen bonding with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.